molecular formula C10H10F2O2 B13593755 1-(4-(Difluoromethoxy)phenyl)prop-2-en-1-ol

1-(4-(Difluoromethoxy)phenyl)prop-2-en-1-ol

Cat. No.: B13593755
M. Wt: 200.18 g/mol
InChI Key: ITNCYWAYACHKMH-UHFFFAOYSA-N
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Description

1-(4-(Difluoromethoxy)phenyl)prop-2-en-1-ol is an organic compound with the molecular formula C10H10F2O2 This compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Difluoromethoxy)phenyl)prop-2-en-1-ol typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles can minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Difluoromethoxy)phenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Compounds with substituted functional groups

Scientific Research Applications

1-(4-(Difluoromethoxy)phenyl)prop-2-en-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-(Difluoromethoxy)phenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(Difluoromethoxy)phenyl)prop-2-en-1-ol is unique due to its combination of the difluoromethoxy group and the prop-2-en-1-ol moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]prop-2-en-1-ol

InChI

InChI=1S/C10H10F2O2/c1-2-9(13)7-3-5-8(6-4-7)14-10(11)12/h2-6,9-10,13H,1H2

InChI Key

ITNCYWAYACHKMH-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC=C(C=C1)OC(F)F)O

Origin of Product

United States

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